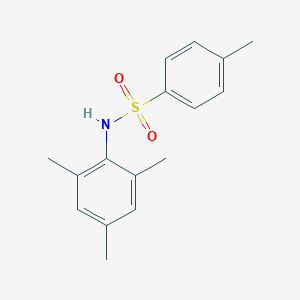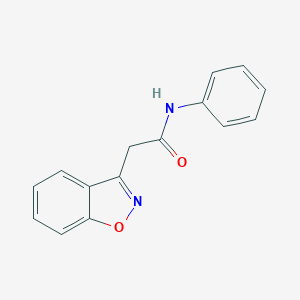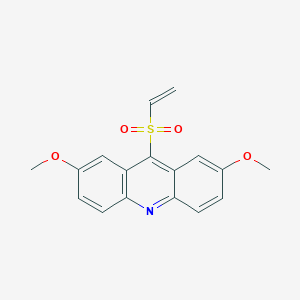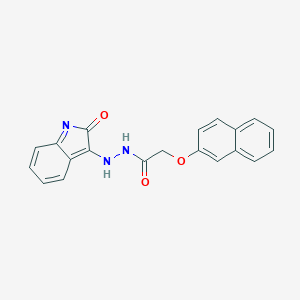
4-methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide
Descripción general
Descripción
4-methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide is an organic compound belonging to the class of sulfonamides. It is characterized by the presence of a mesityl group (a substituted benzene ring with three methyl groups) attached to the nitrogen atom of the sulfonamide group, and a p-toluenesulfonyl group (a benzene ring with a methyl group and a sulfonamide group) attached to the nitrogen atom. This compound is known for its stability and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide typically involves the reaction of mesitylamine with p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base, such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the mesityl and p-toluenesulfonyl groups.
Reduction: Reduced derivatives of the mesityl and p-toluenesulfonyl groups.
Substitution: Substituted sulfonamides with various functional groups.
Aplicaciones Científicas De Investigación
4-methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide involves its interaction with molecular targets, such as enzymes and proteins. The sulfonamide group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition of enzyme activity. The mesityl group enhances the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
p-Toluenesulfonamide: Similar structure but lacks the mesityl group.
N-Methyl-p-toluenesulfonamide: Similar structure but has a methyl group instead of a mesityl group.
N-Ethyl-p-toluenesulfonamide: Similar structure but has an ethyl group instead of a mesityl group.
Uniqueness
4-methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide is unique due to the presence of the mesityl group, which enhances its stability and reactivity compared to other sulfonamides. The mesityl group also provides steric hindrance, which can influence the compound’s interactions with molecular targets and its overall chemical behavior .
Propiedades
Fórmula molecular |
C16H19NO2S |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
4-methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-11-5-7-15(8-6-11)20(18,19)17-16-13(3)9-12(2)10-14(16)4/h5-10,17H,1-4H3 |
Clave InChI |
ANVUKJDKJYJFNE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![2-(4-Bromophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B230140.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)


